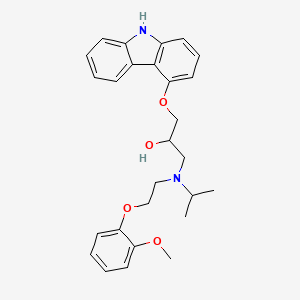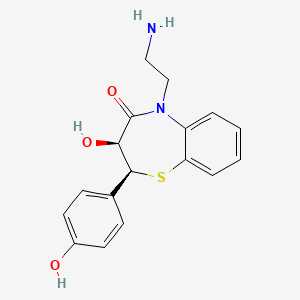
Axitinib Impurity 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Axitinib Impurity 2 is a chemical compound associated with Axitinib, a second-generation tyrosine kinase inhibitor. Axitinib is primarily used in the treatment of advanced renal cell carcinoma. This compound is one of the degradation products or by-products formed during the synthesis or storage of Axitinib .
化学反应分析
Axitinib Impurity 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or sulfides .
科学研究应用
Axitinib Impurity 2 is primarily studied in the context of pharmaceutical research to understand the stability, efficacy, and safety of Axitinib. It is used in analytical method development and validation to ensure the purity and quality of Axitinib. Additionally, studying this compound helps in understanding the degradation pathways and potential toxicities associated with Axitinib .
作用机制
The mechanism of action of Axitinib Impurity 2 is not well-documented. it is hypothesized that its principal mechanism of action is similar to that of Axitinib, which involves the inhibition of vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3). This inhibition blocks angiogenesis, tumor growth, and metastases .
相似化合物的比较
Axitinib Impurity 2 can be compared with other impurities and degradation products of tyrosine kinase inhibitors such as Zanubrutinib and Upadacitinib. These compounds share similar mechanisms of action but differ in their chemical structures and specific targets. This compound is unique in its association with Axitinib and its specific degradation pathway .
Similar Compounds::- Zanubrutinib Impurity 1
- Upadacitinib Impurity 2
- Axitinib Impurity 1
属性
CAS 编号 |
1428728-83-9 |
|---|---|
分子式 |
C44H36N8O2S2 |
分子量 |
772.9 g/mol |
IUPAC 名称 |
N-methyl-2-[[6-[3-[3-[2-(methylcarbamoyl)phenyl]sulfanyl-1H-indazol-6-yl]-2,4-dipyridin-2-ylcyclobutyl]-1H-indazol-3-yl]sulfanyl]benzamide |
InChI |
InChI=1S/C44H36N8O2S2/c1-45-41(53)29-11-3-5-15-35(29)55-43-27-19-17-25(23-33(27)49-51-43)37-39(31-13-7-9-21-47-31)38(40(37)32-14-8-10-22-48-32)26-18-20-28-34(24-26)50-52-44(28)56-36-16-6-4-12-30(36)42(54)46-2/h3-24,37-40H,1-2H3,(H,45,53)(H,46,54)(H,49,51)(H,50,52) |
InChI 键 |
AMFHQHPHCWAIPO-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C1=CC=CC=C1SC2=NNC3=C2C=CC(=C3)C4C(C(C4C5=CC=CC=N5)C6=CC7=C(C=C6)C(=NN7)SC8=CC=CC=C8C(=O)NC)C9=CC=CC=N9 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[[4-[2-[1-[(2S,3R,4R,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid](/img/structure/B600943.png)







![methyl (1S,2S,4R,5R,6R,9S,10S,11R,18R)-5,18-dimethyl-5',15-dioxospiro[3-oxapentacyclo[8.8.0.02,4.05,9.013,18]octadec-13-ene-6,2'-oxolane]-11-carboxylate](/img/structure/B600954.png)
